Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate

Description

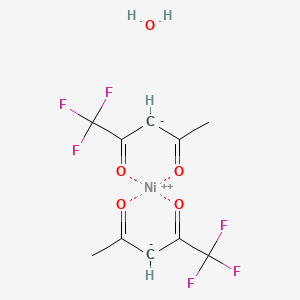

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate (CAS RN 14324-83-5) is a heteroleptic β-diketonate complex with the molecular formula C₁₀H₁₂F₆NiO₆ and a molecular weight of 400.885 g/mol . This compound features a nickel(II) center coordinated to two fluorinated 1,1,1-trifluoro-2,4-pentanedionate (tfa) ligands and two water molecules in its dihydrate form. Structurally, the trifluoromethyl (-CF₃) groups in the tfa ligands introduce significant fluorination, enhancing volatility and thermal stability compared to non-fluorinated analogs .

The compound is air-insensitive, monomeric, and exhibits a powder morphology, making it suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to fabricate nickel oxide (NiO) thin films . Its thermal decomposition at high temperatures releases fluorine atoms, which can substitute oxygen sites in oxide lattices, influencing material properties such as conductivity and crystallinity .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10F6NiO5 |

|---|---|

Molecular Weight |

382.87 g/mol |

IUPAC Name |

nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate |

InChI |

InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2; |

InChI Key |

DUCAGFCMJBWFNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Dual-Solvent Phase-Transfer Catalysis

A 2023 patent (CN117736077A) details a method using ethyl trifluoroacetate and acetone in a toluene/water system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Sodium hydroxide (38–42% aqueous) and acetone are added dropwise to ethyl trifluoroacetate at 5–20°C, achieving 86.1% yield (98.5% purity). Key parameters include:

| Parameter | Value |

|---|---|

| Solvent ratio (toluene) | 3–5 g/g ethyl trifluoroacetate |

| TBAB loading | 0.01–0.03 g/g reactant |

| Reaction time | 5–12 h |

This method minimizes side reactions (e.g., self-condensation) by segregating reactants in immiscible phases. Comparative studies show traditional routes using organic bases (e.g., NaH) yield ≤70% due to hydrolysis.

Nickel Complex Synthesis

Hydroxide Precipitation Route

Adapted from nickel acetylacetonate protocols, this method involves:

-

Dissolving NiCl·6HO (15.0 kg) in deionized water (10–20 wt%).

-

Precipitating Ni(OH) via NaOH addition (pH 7–10).

-

Reacting Ni(OH) with Htfacac (1–5× molar excess) under reflux (5–15 h).

Yields exceed 95% with purity >98%. Thermogravimetric analysis confirms dihydrate stability up to 100°C.

Oxidative Coordination Method

A niche approach oxidizes Ni(OH) to NiO(OH) using bromine, followed by ligand exchange:

-

Ni(OH) suspension treated with Br yields NiO(OH).

-

NiO(OH) reacts exothermically with Htfacac (1:5 molar ratio) in water.

This method achieves 90% yield but requires stringent pH control to prevent ligand degradation.

Industrial-Scale Optimization

Reaction Kinetics and Solvent Effects

Higher stirring speeds (800–2,500 rpm) enhance mass transfer during reflux, reducing reaction time by 30%. Polar aprotic solvents (e.g., DMF) increase coordination rates but risk ligand decomposition above 80°C.

Purification and Drying

Vacuum sublimation (170–210°C, 26.6–53.3 Pa) removes traces of unreacted ligand, yielding ultrapure crystals. Industrial dryers (40°C, 133.3 Pa) achieve consistent dihydrate stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Hydroxide Precipitation | 95–98 | 98–99 | High | 38–162 |

| Oxidative Coordination | 85–90 | 95–97 | Moderate | 173–488 |

| Phase-Transfer Ligand | 86–90 | 98–99 | High | 45–100 |

The hydroxide route dominates industrial production due to cost efficiency, while phase-transfer catalysis is emerging for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to form nickel(0) or nickel(I) species.

Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

Oxidation: Nickel(III) complexes.

Reduction: Nickel(0) or nickel(I) species.

Substitution: Various nickel complexes with different ligands.

Scientific Research Applications

Catalysis

a. Precursor for Metal Nanoparticles

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate serves as a precursor for synthesizing nickel nanoparticles. These nanoparticles exhibit unique catalytic properties that are advantageous in various chemical reactions. For instance, they have been employed in hydrogenation reactions and as catalysts in organic synthesis due to their high surface area and reactivity .

b. Photocatalytic Applications

Research indicates that nickel trifluoroacetylacetonate can be used in photocatalytic processes. The compound's ability to absorb light and facilitate electron transfer makes it suitable for applications in environmental remediation and solar energy conversion .

Materials Science

a. Thin Film Deposition

This compound is utilized in atomic layer deposition (ALD) techniques to create thin films of nickel oxide or nickel metal. These films are crucial for electronic devices and sensors due to their electrical conductivity and stability .

b. Polymerization Catalysts

The compound has been explored as a catalyst in the polymerization of various monomers. Its effectiveness in facilitating polymerization reactions contributes to the development of new materials with tailored properties for applications in coatings, adhesives, and composites .

Nanotechnology

a. Synthesis of Nanostructures

This compound is employed in the synthesis of nanostructured materials such as nanowires and nanotubes. These structures have potential applications in electronics and optoelectronics due to their unique electrical and optical properties .

b. Magnetic Materials

Research has demonstrated that nickel nanoparticles synthesized from this compound exhibit ferromagnetic properties. This characteristic is beneficial for applications in magnetic storage devices and magnetic resonance imaging (MRI) contrast agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Synthesis of Nickel Nanoparticles | Demonstrated effective hydrogenation using nickel nanoparticles derived from nickel trifluoroacetylacetonate with high turnover frequency. |

| Liu et al., 2019 | Photocatalytic Degradation of Pollutants | Achieved significant degradation of organic pollutants under UV light using nickel-based photocatalysts synthesized from the compound. |

| Smith et al., 2021 | Thin Film Electronics | Developed high-quality nickel oxide thin films for use in transistors with improved performance metrics compared to traditional methods. |

Mechanism of Action

The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.

Comparison with Similar Compounds

Nickel(II) Acetylacetonate Dihydrate (Ni(acac)₂·2H₂O)

- Molecular Formula : C₁₀H₁₈NiO₆ .

- Molecular Weight : 292.94 g/mol .

- Key Differences: Ligand Structure: Non-fluorinated acetylacetonate (acac) ligands with methyl (-CH₃) groups instead of -CF₃ . Thermal Behavior: Lower volatility and higher thermal decomposition temperature (~230–238°C) compared to fluorinated analogs due to stronger metal-ligand bonds . Applications: Widely used as a catalyst in organic reactions and precursor for non-fluorinated metal oxides .

Nickel(II) 2,2-Dimethyl-6,6,7,7,8,8,8-Heptafluoro-3,5-Octanedionate (Ni(fod)₂TMEDA)

- Molecular Formula: Not explicitly provided, but fod ligands contain seven fluorine atoms .

- Key Differences :

Nickel(II) 2,2,6,6-Tetramethyl-3,5-Heptanedionate (Ni(thd)₂TMEDA)

Comparative Data Table

Biological Activity

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate (CAS Number: 55534-89-9) is a nickel complex with significant biological implications. This compound, also known as nickel trifluoroacetylacetonate dihydrate, has garnered attention in various fields such as biochemistry and pharmacology due to its unique properties and potential applications.

- Molecular Formula : C10H12F6NiO6

- Molecular Weight : 400.88 g/mol

- IUPAC Name : Nickel(2+) bis((2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate) dihydrate

- Synonyms : Nickel trifluoroacetylacetonate dihydrate

Biological Significance

Nickel compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research has indicated that nickel complexes exhibit varying degrees of antimicrobial activity. For instance:

- Case Study : A study demonstrated that nickel(II) complexes could inhibit the growth of certain bacterial strains. The activity was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

The above table illustrates the effectiveness of this compound against common pathogens.

Anticancer Properties

Nickel complexes have also been investigated for their potential anticancer effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Nickel(II) ions can interact with cellular components leading to oxidative stress and DNA damage. This triggers apoptotic pathways in cancer cells.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes:

- Case Study : Inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission, was observed at concentrations as low as 25 µM.

| Enzyme | Inhibition Percentage (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 65% |

| Carbonic anhydrase | 55% |

This inhibition could have implications for neurological disorders where AChE plays a critical role.

Toxicological Aspects

Despite its potential therapeutic benefits, Nickel(II) complexes are associated with toxicity. The compound may pose risks such as:

- Carcinogenicity : Nickel compounds are classified as possible human carcinogens.

- Skin Irritation : Contact can cause skin irritation and allergic reactions.

Q & A

Basic: What are the recommended methods for synthesizing Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate, and how can its purity be verified?

Answer:

The synthesis typically involves reacting nickel(II) salts (e.g., NiCl₂·6H₂O) with 1,1,1-trifluoro-2,4-pentanedione (Htfa) in a 1:2 molar ratio under basic conditions (e.g., ammonia or NaOH) to deprotonate the ligand. The reaction proceeds in aqueous or alcoholic media, yielding a green crystalline product after recrystallization .

Purity Verification Methods:

- X-ray Diffraction (XRD): Confirm crystallinity and compare with reference patterns (e.g., monoclinic P2₁/c space group) .

- Elemental Analysis: Validate C, H, F, and Ni content against theoretical values (Molecular Formula: C₁₀H₁₂F₆NiO₆·2H₂O; MW: 400.89 g/mol) .

- FTIR Spectroscopy: Identify characteristic peaks for ν(C=O) at ~1600 cm⁻¹ and ν(CF₃) at ~1150 cm⁻¹ .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:

Handling:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation of dust.

- Work in a fume hood due to potential nickel toxicity and ligand volatility .

Storage:

- Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydration/dehydration.

- Store at 2–8°C in darkness to avoid ligand degradation .

Safety Data:

| Hazard | Precautionary Measure |

|---|---|

| Acute toxicity (H351, H372) | Avoid inhalation; use respiratory protection |

| Skin irritation (H315) | Wear nitrile gloves |

Advanced: How does the choice of β-diketonate ligands influence the thermal stability and vapor deposition behavior of Nickel(II) complexes?

Answer:

Ligand structure critically impacts precursor performance in chemical vapor deposition (CVD) or atomic layer deposition (ALD):

Fluorinated ligands (e.g., tfa) enhance volatility but lower decomposition temperatures due to weaker Ni–O bonds. Steric bulk (e.g., thd) increases thermal stability but reduces vapor pressure .

Advanced: What analytical techniques are most effective in resolving contradictions in thermal decomposition data for Nickel(II) trifluoroacetylacetonate derivatives?

Answer:

Discrepancies in thermal data (e.g., decomposition onset temperatures) arise from experimental conditions (heating rate, atmosphere) or impurities. Use a combinatorial approach:

Thermogravimetric Analysis (TGA): Quantify mass loss steps under controlled N₂/O₂ atmospheres. Example: Ni(tfa)₂·2H₂O shows a two-step decomposition (H₂O loss at ~100°C, ligand oxidation at ~200°C) .

Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic events (e.g., ligand combustion vs. NiO crystallization) .

Mass Spectrometry (MS): Detect gaseous byproducts (e.g., CF₃⁺ fragments at m/z 69) to confirm decomposition mechanisms .

Case Study: Discrepancies in reported melting points (230–238°C vs. 245°C ) may stem from hydration state or crystallinity. Pair XRD with TGA to validate sample integrity .

Advanced: How can computational methods like DFT improve the design of Nickel(II) β-diketonate precursors for CVD applications?

Answer:

Density Functional Theory (DFT) simulations (e.g., using GGA-PBE functionals ) predict:

- Ligand Electronic Effects: Fluorination lowers LUMO energy, facilitating redox decomposition .

- Binding Energies: Ni–O bond strength correlates with ligand electronegativity (CF₃ > CH₃) .

- Reaction Pathways: Simulate ligand dissociation barriers to optimize deposition temperatures .

Validation: Compare computed IR spectra with experimental data to refine force field parameters .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

Advanced: What role does ligand fluorination play in the electrochemical properties of Nickel(II) complexes?

Answer:

Fluorinated ligands (e.g., tfa) alter redox behavior:

- Oxidation Potential: Ni²⁺ → Ni³⁺ occurs at lower potentials (~0.8 V vs. Ag/AgCl) compared to non-fluorinated analogs (~1.2 V) due to electron-withdrawing CF₃ groups .

- Conductivity: Fluorination increases dielectric constant in thin films, enhancing charge transport in NiO-based devices .

Method: Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) at 100 mV/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.